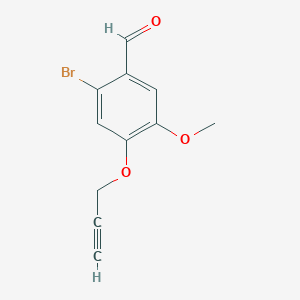

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-methoxy-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h1,5-7H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHMAMWYTXOWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with propargyl alcohol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzoic acid.

Reduction: 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

科学研究应用

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is utilized in several scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic applications due to its ability to modify biological targets.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets. The bromine and alkyne groups allow for covalent modification of biological targets under UV light, making it useful in photoaffinity labeling studies. This compound can form covalent bonds with proteins, thereby enabling the study of protein-ligand interactions and signal transduction pathways.

相似化合物的比较

Structural Analogues from Biopharmacule Speciality Chemicals

Several brominated benzaldehyde derivatives and heterocycles are listed in , providing a basis for functional group and substituent position comparisons:

| Compound Name | Substituents (Positions) | Key Functional Differences |

|---|---|---|

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | Br (5), F (4), -OH (2) | Hydroxyl at C2 vs. aldehyde in target |

| 5-Bromo-4-tert-butyl-2-methoxybenzoic acid | Br (5), -t-Bu (4), -OMe (2), -COOH | Carboxylic acid vs. aldehyde; bulky t-Bu |

| 5-Bromo-4-nitro-1H-imidazole | Br (5), -NO₂ (4), heterocyclic core | Nitro group and imidazole ring system |

Key Observations :

- Substituent Position Effects: The target compound’s bromine at C2 (vs.

- Propargyloxy vs. Alkoxy/Hydroxyl : The propargyloxy group introduces a rigid, linear alkyne moiety, enabling unique reactivity (e.g., cycloadditions) absent in methoxy- or hydroxy-substituted analogs.

Physicochemical Properties

While direct experimental data for the target compound are scarce, trends can be inferred from analogous structures:

- Solubility : The propargyloxy group’s hydrophobicity likely reduces aqueous solubility compared to hydroxylated analogs (e.g., 5-Bromo-4-fluoro-2-hydroxybenzaldehyde). Methoxy groups enhance solubility in polar aprotic solvents relative to tert-butyl substituents .

- Melting Points : Propargyloxy groups may lower melting points compared to nitro or carboxylic acid analogs due to reduced hydrogen-bonding capacity. For example, 5-Bromo-4-nitro-1H-imidazole exhibits high thermal stability from nitro-group packing .

Intermolecular Interactions

Hydrogen-bonding patterns, analyzed via graph set theory (), differ significantly:

- Target Compound : The aldehyde oxygen acts as a hydrogen-bond acceptor, while the propargyloxy oxygen may participate in weaker C-H···O interactions.

- 5-Bromo-4-fluoro-2-hydroxybenzaldehyde : The hydroxyl group forms strong O-H···O hydrogen bonds, increasing crystal cohesion and melting point .

Data Table: Hypothetical Property Comparison

| Property | Target Compound | 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | 5-Bromo-4-nitro-1H-imidazole |

|---|---|---|---|

| Molecular Weight (g/mol) | ~259.1 (calculated) | 233.0 | 216.0 |

| Predicted Melting Point (°C) | 80–100 | 150–170 | >200 |

| Solubility in DMSO | High | Moderate | Low |

| Key Reactivity | Click chemistry (CuAAC) | Aldol condensation | Electrophilic substitution |

生物活性

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with notable biological activity, particularly in medicinal chemistry and organic synthesis. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C11H9BrO3

- IUPAC Name : this compound

- CAS Number : 428493-92-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Preliminary studies indicate that related compounds exhibit activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

- The compound's structure suggests potential for further optimization to enhance its antimicrobial properties.

-

Anticancer Properties

- Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, a derivative exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong anticancer potential .

- The mechanism involves the inhibition of matrix metalloproteinases (MMPs), which are critical in tumor metastasis .

-

Mechanism of Action

- The compound acts as a probe in biological studies, covalently modifying biological targets through its brominated linker and alkyne tag. This interaction facilitates the study of enzyme activities and protein interactions.

- It can participate in click chemistry reactions, which are pivotal for exploring biological pathways and molecular interactions.

Case Studies

- Study on Antimicrobial Efficacy

- Anticancer Activity Assessment

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromine and methoxy groups | MIC: 4–8 μg/mL | IC50: 0.126 μM |

| 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | Lacks methoxy group | Moderate activity | Lower efficacy |

| 4-(Prop-2-yn-1-yloxy)benzaldehyde | No bromine substitution | Minimal activity | Not assessed |

常见问题

Basic Research Questions

Q. What are common synthetic routes to prepare derivatives of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde?

- Methodological Answer : The compound’s propargyl ether group can be introduced via nucleophilic substitution. For example, reacting 2-bromo-4-hydroxy-5-methoxybenzaldehyde with propargyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, using K₂CO₃ as a base . Derivatives like Schiff bases are synthesized by condensing the aldehyde with amines (e.g., 4-methoxyaniline in methanol at room temperature) . Monitoring reaction progress via TLC and characterizing products with ¹H/¹³C NMR and FT-IR is standard practice.

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (~10 ppm), methoxy group (~3.8 ppm), and propargyl protons (~4.7 ppm for OCH₂C≡CH and ~2.5 ppm for ≡C-H) .

- FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and propargyl C≡C stretch (~2100 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., O–H⋯O/N interactions) .

Q. How should researchers safely handle brominated benzaldehyde derivatives during synthesis?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles, in a fume hood. Avoid skin/eye contact; in case of exposure, rinse with water for 15 minutes and seek medical attention . Store in airtight containers away from ignition sources. Monitor waste disposal per institutional guidelines.

Advanced Research Questions

Q. How can reaction conditions be optimized for propargyl ether formation on substituted benzaldehydes?

- Methodological Answer :

- Solvent : DMF or acetone improves solubility of phenolic intermediates .

- Base : K₂CO₃ or Cs₂CO₃ enhances nucleophilic substitution efficiency.

- Temperature : Heating to 80–100°C accelerates reaction kinetics but may require inert atmospheres to prevent alkyne polymerization.

- Monitoring : Use TLC (hexane:ethyl acetate, 3:1) or in situ FT-IR to track propargyl group incorporation.

Q. What crystallographic software and parameters are recommended for structural analysis?

- Methodological Answer :

- Structure Solution : SHELXD or SHELXS for phase determination .

- Refinement : SHELXL with anisotropic displacement parameters for non-H atoms. Constrain H-atoms using riding models (Uiso(H) = 1.2–1.5 Ueq(C)) .

- Visualization : Mercury CSD for analyzing π-π interactions (centroid distances <4.0 Å) and hydrogen bonds (e.g., O–H⋯O/N <3.0 Å) .

- Validation : Check CIF files with PLATON or checkCIF for geometry outliers.

Q. How do substituents influence the supramolecular architecture of this compound?

- Methodological Answer : The propargyl group and methoxy moiety direct crystal packing via:

- π-π Interactions : Between aromatic rings (e.g., centroid distances ~3.7 Å in orthorhombic systems) .

- Hydrogen Bonding : O–H⋯O/N bonds form 2D networks (e.g., O(4)–H⋯O(1) in Schiff base derivatives) .

- Weak Interactions : C–H⋯O=C contacts stabilize ladder-like structures .

Q. What multi-component reactions (MCRs) can this aldehyde participate in?

- Methodological Answer :

- Groebke–Blackburn–Bienaymé (GBB) Reaction : React with aminobenzimidazoles and isocyanides to form imidazo[1,2-a]pyridines. Post-functionalization via click chemistry enables triazole formation .

- Ugi Reaction : Combine with carboxylic acids, isocyanides, and amines to generate peptidomimetics. Optimize yields (28–72%) using HClO₄ catalysis in DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。